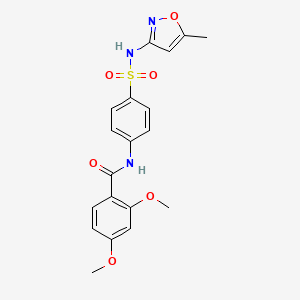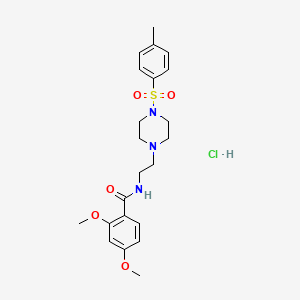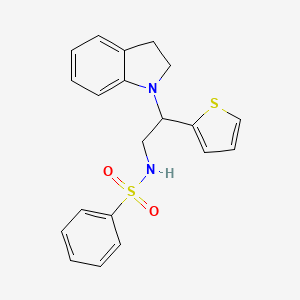
2,4-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Agriculture: Pesticide Development
In agriculture, the compound’s derivatives could be synthesized to create new pesticides. The presence of the isoxazole moiety is particularly interesting, as it is a common feature in compounds with herbicidal properties. Research into the compound’s activity against specific agricultural pests could lead to the development of targeted pesticides that are more environmentally friendly and less toxic to non-target species .
Biochemistry: Enzyme Inhibition Studies
The compound’s structure indicates potential for enzyme inhibition, making it valuable in biochemistry for studying enzyme kinetics and mechanisms. By understanding how this compound interacts with enzymes, researchers can gain insights into the design of enzyme inhibitors that can regulate metabolic pathways, which is crucial in treating metabolic disorders .
Environmental Science: Pollutant Degradation
Environmental scientists could explore the use of this compound in the degradation of pollutants. Its chemical structure might interact with harmful organic compounds, facilitating their breakdown into less toxic substances. This application could be particularly useful in bioremediation processes, where pollutants are treated through the use of chemical reactions .
Industrial Chemistry: Material Science
In the field of material science, the compound could be investigated for its properties in the synthesis of new materials. Its molecular structure could contribute to the development of polymers with specific characteristics, such as increased durability or enhanced thermal stability. This application has the potential to innovate in the production of plastics, coatings, and other synthetic materials .
Pharmacology: Metabolic Pathway Analysis
Pharmacologists might find this compound useful in the analysis of metabolic pathways. By observing how the compound is metabolized in the body, researchers can identify potential drug interactions and side effects. This information is crucial for the safe development of new medications .
Analytical Chemistry: Chromatography Standards
The unique structure of this compound makes it suitable as a standard in chromatographic analysis. It could be used to calibrate equipment or as a reference compound in the separation and quantification of complex mixtures, aiding in the precise analysis of chemical substances .
Chemical Engineering: Process Optimization
Chemical engineers could utilize this compound in process optimization studies. Its properties might influence reaction conditions, catalysis, and production yields. Understanding these effects can lead to more efficient and cost-effective chemical manufacturing processes .
Propiedades
IUPAC Name |
2,4-dimethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-12-10-18(21-28-12)22-29(24,25)15-7-4-13(5-8-15)20-19(23)16-9-6-14(26-2)11-17(16)27-3/h4-11H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNQNPDQHHOKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2974309.png)
![2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2974310.png)
![N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine](/img/structure/B2974313.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2974315.png)

![2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2974320.png)


![1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic Acid](/img/structure/B2974325.png)
![1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2974326.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2974330.png)